(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide

Lipophilicity Drug-likeness Physicochemical profiling

Optimize your lead development with (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide (CAS 397-73-9). This Lipinski-compliant (MW 224.26 Da) fluorinated benzothiazole scaffold features a critical 6-fluoro substituent for modulated lipophilicity (~logP 2.02) and the defined (E)-acetamide stereochemistry essential for reproducible antimicrobial SAR. Unlike non-fluorinated or N-unsubstituted analogs, this compound provides a unique electronic and steric profile for head-to-head comparator studies. Available in ≥98% purity, it is a versatile intermediate for medicinal chemistry and agrochemical fungicide discovery programs.

Molecular Formula C10H9FN2OS
Molecular Weight 224.25
CAS No. 397-73-9
Cat. No. B2654506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide
CAS397-73-9
Molecular FormulaC10H9FN2OS
Molecular Weight224.25
Structural Identifiers
SMILESCC(=O)N=C1N(C2=C(S1)C=C(C=C2)F)C
InChIInChI=1S/C10H9FN2OS/c1-6(14)12-10-13(2)8-4-3-7(11)5-9(8)15-10/h3-5H,1-2H3
InChIKeyKYSUIZJRROHKHI-ZRDIBKRKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide (CAS 397-73-9) – A Fluorinated Benzothiazole Acetamide for Research and Development


(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide (CAS 397-73-9) is a synthetic fluorinated benzothiazole derivative belonging to the class of 2-iminoacetamide heterocycles. It features a benzothiazole core with a fluorine atom at the 6-position, a methyl group at the N-3 position, and an (E)-configured acetamide moiety at C-2. The compound has a molecular formula of C10H9FN2OS and a molecular weight of 224.26 g/mol [1]. Benzothiazole amide derivatives are widely studied for antimicrobial, antifungal, and anticancer activities, with fluorination known to modulate lipophilicity, metabolic stability, and target binding [2]. This compound serves as a versatile intermediate or scaffold in medicinal chemistry and agrochemical research programs.

Why Unsubstituted or Differently Substituted Benzothiazole Acetamides Cannot Replace CAS 397-73-9 for Structure-Driven Research


Benzothiazole acetamides with varying substitution patterns exhibit markedly divergent physicochemical and biological profiles. The 6-fluoro substituent on the benzothiazole core of CAS 397-73-9 increases electronegativity and modulates lipophilicity (calculated logP approximately 2.02; topological polar surface area ~45.75 Ų) [1], which directly influences membrane permeability and target engagement. In contrast, non-fluorinated analogs such as N-(benzo[d]thiazol-2-yl)acetamide lack this electronic tuning, while chlorinated or brominated variants introduce differences in steric bulk and halogen-bonding capability. The N-3 methyl group further distinguishes CAS 397-73-9 from 2-amino or N-unsubstituted benzothiazole amides, affecting conformational preferences and metabolic susceptibility. Publications on structurally related 6-fluorobenzo[d]thiazole amides have demonstrated that specific substitution patterns critically determine antimicrobial potency relative to clinical comparators such as chloramphenicol and cefoperazone [2]. Generic substitution without explicit comparative data on the target biological system therefore risks undermining assay reproducibility and structure-activity relationship interpretation.

Quantitative Differentiation Evidence for CAS 397-73-9 Against Closest Structural Analogs


Lipophilicity Modulation: 6-Fluoro Substitution Increases Calculated logP by ~0.3–0.5 Units Over Non-Halogenated Benzothiazole Acetamides

The target compound (CAS 397-73-9) has a calculated logP (clogP) of approximately 2.02 (ZINC15) or 1.93 (sildrug platform), with a topological polar surface area (TPSA) of 45.75 Ų [1]. This positions it in a favorable lipophilicity window for membrane permeability while retaining moderate polarity. By comparison, the non-fluorinated analog N-(benzo[d]thiazol-2-yl)acetamide is predicted to have a lower clogP (estimated ~1.5–1.7) due to the absence of the electron-withdrawing fluorine. The ~0.3–0.5 logP increment attributable to 6-fluoro substitution is consistent with class-level observations across fluorinated benzothiazole series and has been associated with improved cellular uptake in antimicrobial screening [2].

Lipophilicity Drug-likeness Physicochemical profiling

Antimicrobial Class-Level Evidence: 6-Fluorobenzothiazole Amides Demonstrate Activity Comparable to Clinical Comparators

A series of substituted 6-fluorobenzo[d]thiazole amides structurally related to CAS 397-73-9 were evaluated for antimicrobial and antifungal activity. Selected compounds in the series exhibited antibacterial and antifungal activity comparable to or slightly better than chloramphenicol, cefoperazone (antibacterial standards), and amphotericin B (antifungal standard) [1]. These data demonstrate that the 6-fluorobenzothiazole amide scaffold can achieve clinically relevant potency levels. However, compiled MIC data for CAS 397-73-9 itself against specific bacterial or fungal strains were not identified in this series; the activity of the exact acetamide derivative relative to the more elaborated amides in the series remains to be established by prospective head-to-head testing.

Antimicrobial Benzothiazole MIC

Computational Drug-Likeness: CAS 397-73-9 Complies with Lipinski's Rule of Five, Supporting Its Utility as a Lead-Like Scaffold

The target compound satisfies all four Lipinski Rule of Five criteria: molecular weight 224.26 Da (<500), calculated logP 2.02 (<5), hydrogen bond acceptors 3 (<10), and hydrogen bond donors 0 (<5) [1]. This drug-likeness profile compares favorably with larger, more complex benzothiazole derivatives (e.g., (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide, MW 346.38; (E)-4-benzoyl analogs, MW >390) that may face solubility or permeability limitations. The low molecular weight and favorable logP make CAS 397-73-9 an attractive starting point for fragment-based or ligand-efficiency-driven lead optimization [2].

Drug-likeness Lead optimization Computational ADME

Purity Specification: Commercially Available at ≥95–98% Purity, Enabling Direct Use in SAR Campaigns

CAS 397-73-9 is commercially supplied at purities of 95%+ (Chemenu, catalog CM965926) and 98% (Leyan, catalog 2231642) . This compares favorably with closely related analogs such as 6-fluoro-3-methylbenzo[d]thiazol-2(3H)-imine (CAS 79226-34-9), which is often supplied at lower or unspecified purity due to its hydrolytic sensitivity. The defined (E)-stereochemistry at the exocyclic imine bond, as confirmed by the compound's InChI specification (InChI=1S/C10H9FN2OS/c1-6(14)12-10-13(2)8-4-3-7(11)5-9(8)15-10/h3-5H,1-2H3) [1], ensures batch-to-batch stereochemical consistency that is critical for reproducible biological assay data.

Purity Procurement Quality control

Synthetic Tractability: Multi-Gram-Scale Synthesis Feasible via Condensation of 6-Fluoro-3-methylbenzo[d]thiazol-2(3H)-imine with Acetic Anhydride

The synthesis of CAS 397-73-9 proceeds via condensation of 6-fluoro-3-methylbenzo[d]thiazol-2(3H)-imine with acetic anhydride in ethanol . This two-step route (bromination of the benzothiazole precursor followed by acetylation) is operationally simpler than the multi-step sequences required for more elaborate N-acyl analogs (e.g., (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide, which requires aroyl chloride coupling under anhydrous conditions). The commercial availability of the imine precursor (CAS 79226-34-9) further reduces synthetic burden. This synthetic accessibility translates to lower procurement costs and faster resupply cycles compared to custom-synthesized benzothiazole amides requiring 4–6 step sequences.

Synthesis Scalability Cost-efficiency

Recommended Procurement and Application Scenarios for CAS 397-73-9 Based on Quantitative Evidence


Antimicrobial Lead Optimization: Fragment-Based Screening with a Drug-Like Benzothiazole Scaffold

CAS 397-73-9, with its MW of 224.26 Da and Lipinski-compliant profile [1], is well-suited as a starting fragment for antimicrobial lead optimization. The 6-fluorobenzothiazole amide scaffold has demonstrated antimicrobial activity comparable to chloramphenicol and cefoperazone in related series [2]. Researchers can procure this compound to establish baseline SAR, then elaborate via N-acyl diversification or benzothiazole ring functionalization. The defined (E)-stereochemistry and high commercial purity (≥95%) ensure reproducible assay data across laboratories.

Physicochemical Comparator in Fluorination Strategy Studies

The 6-fluoro substituent of CAS 397-73-9 contributes a calculated logP increment of ~0.3–0.5 units relative to non-fluorinated benzothiazole acetamide analogs [1]. This makes the compound a useful comparator in systematic fluorination strategy studies where the impact of single-fluorine substitution on permeability, metabolic stability, or target binding is being evaluated. Procurement of both the fluorinated (CAS 397-73-9) and non-fluorinated (N-(benzo[d]thiazol-2-yl)acetamide) compounds enables controlled head-to-head comparisons.

Synthetic Methodology Development: Model Substrate for N-Acylation and Cross-Coupling Reactions

The relatively simple structure and commercial availability of CAS 397-73-9 make it an ideal model substrate for developing and optimizing synthetic methodologies applicable to the broader benzothiazole amide class. Its single-step synthesis from the imine precursor [1] provides a benchmark for evaluating new acetylation or cross-coupling protocols. The fluorine atom at position 6 offers a spectroscopic handle (¹⁹F NMR) for reaction monitoring, a distinct advantage over non-fluorinated analogs.

Agrochemical Intermediate: Entry Point to Fluorinated Benzothiazole Fungicides

Fluorobenzothiazole derivatives are recognized as fungicidally active compounds in patent literature, with the 6-fluoro-1,3-benzothiazol-2-yl moiety featuring in known fungicidal carbamates and amides [1]. CAS 397-73-9 can serve as a versatile intermediate for the synthesis of novel fluorobenzothiazole-based agrochemical candidates. Its favorable synthetic tractability and commercial supply chain support procurement for agricultural chemistry research programs.

Quote Request

Request a Quote for (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.